molecular formula C21H22F3N3O2 B12240945 2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No.: B12240945
M. Wt: 405.4 g/mol
InChI Key: VSIWPYJJOWIVQT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This involves cyclization reactions that form the fused ring system.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions.

    Final Coupling: The final step involves coupling the pyridine and octahydropyrrolo[3,4-c]pyrrole units under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Functionalized pyridine derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-5-(trifluoromethyl)pyridine
  • (2-(benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)methanol

Uniqueness

Compared to similar compounds, 2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one features a unique octahydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22F3N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-phenylmethoxy-1-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)18-6-7-19(25-8-18)26-9-16-11-27(12-17(16)10-26)20(28)14-29-13-15-4-2-1-3-5-15/h1-8,16-17H,9-14H2

InChI Key

VSIWPYJJOWIVQT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)COCC4=CC=CC=C4

Origin of Product

United States

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